WAY-620521

Description

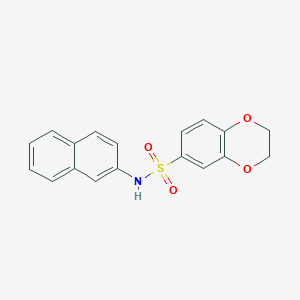

The exact mass of the compound N-2-naphthyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is 341.07217913 g/mol and the complexity rating of the compound is 532. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-naphthalen-2-yl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4S/c20-24(21,16-7-8-17-18(12-16)23-10-9-22-17)19-15-6-5-13-3-1-2-4-14(13)11-15/h1-8,11-12,19H,9-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMISXEFABJZMOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

WAY-100635: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-100635 is a synthetic phenylpiperazine derivative that has been extensively utilized as a research tool to investigate the function of the serotonergic system. Initially characterized as a highly potent and selective silent antagonist of the serotonin 1A (5-HT1A) receptor, subsequent research has revealed a more complex pharmacological profile, most notably its potent agonist activity at the dopamine D4 receptor. This guide provides an in-depth technical overview of the mechanism of action of WAY-100635, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing its interaction with relevant signaling pathways.

Core Mechanism of Action: 5-HT1A Receptor Antagonism

WAY-100635 exhibits high affinity for the 5-HT1A receptor, where it acts as a "silent" antagonist. This terminology signifies that it binds to the receptor without initiating a cellular response, effectively blocking the binding of endogenous serotonin and other 5-HT1A agonists.[1] This blockade prevents the downstream signaling cascade typically initiated by 5-HT1A receptor activation.

Quantitative Binding and Functional Data at the 5-HT1A Receptor

The affinity and potency of WAY-100635 at the 5-HT1A receptor have been quantified through various in vitro and in vivo studies. The following tables summarize these key quantitative parameters.

| Binding Affinity Data for WAY-100635 at 5-HT1A Receptors | |

| Parameter | Value |

| Ki (human cloned 5-HT1A) | 0.39 nM[2][3][4] |

| Ki (rat 5-HT1A) | 0.84 nM[5] |

| Kd ([3H]WAY-100635, rat hippocampal membranes) | 87 ± 4 pM |

| IC50 (displacement of [3H]8-OH-DPAT) | 0.91 nM, 1.35 nM, 2.2 nM |

| pIC50 | 8.87 |

| Functional Antagonist Potency of WAY-100635 at 5-HT1A Receptors | |

| Parameter | Value |

| pA2 (guinea-pig ileum) | 9.71 |

| ID50 (vs. 8-OH-DPAT-induced hypothermia in mice) | 0.01 mg/kg s.c. |

| ID50 (vs. 8-OH-DPAT-induced behavioral syndrome in rats) | 0.01 mg/kg s.c. |

Signaling Pathway: 5-HT1A Receptor Blockade

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. Agonist binding to the 5-HT1A receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. WAY-100635, as a silent antagonist, binds to the receptor but does not trigger this conformational change, thereby preventing the dissociation of the G-protein subunits and the subsequent inhibition of adenylyl cyclase.

References

- 1. Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PET Imaging of the Serotonin 1A Receptor in Major Depressive Disorder: Hierarchical Multivariate Analysis of [11C]WAY100635 Overcomes Outcome Measure Discrepancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regional differences in the effect of the combined treatment of WAY 100635 and fluoxetine: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Electrophysiological diversity of the dorsal raphe cells across the sleep–wake cycle of the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [11C]WAY 100635: a radioligand for imaging 5-HT1A receptors with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

WAY-100635: A Comprehensive Technical Guide to a Prototypical 5-HT1A Receptor Silent Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-100635, or N-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-N-(2-pyridinyl)cyclohexanecarboxamide, stands as a cornerstone pharmacological tool in the study of the serotonin 1A (5-HT1A) receptor system. Its high affinity, exceptional selectivity, and "silent antagonist" profile—characterized by a lack of intrinsic agonist activity—have made it an invaluable asset for delineating the physiological and pathological roles of 5-HT1A receptors. This technical guide provides an in-depth overview of WAY-100635, presenting its binding and functional characteristics, detailed experimental protocols for its use in key in vitro and in vivo assays, and visual representations of associated signaling pathways and experimental workflows.

Introduction

The 5-HT1A receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is implicated in a wide array of neurological and psychiatric conditions, including anxiety, depression, and schizophrenia. The development of selective ligands for this receptor has been crucial for advancing our understanding of its function. WAY-100635 emerged as a prototypical silent antagonist, effectively blocking the receptor without initiating a signaling cascade.[1][2] This property is in stark contrast to partial agonists, which were previously the primary tools for antagonizing 5-HT1A receptors but confounded interpretation due to their own modest receptor activation. This guide will explore the fundamental properties of WAY-100635 and provide practical methodologies for its application in research settings.

Quantitative Pharmacological Profile

The pharmacological activity of WAY-100635 has been extensively characterized across a range of assays. The following tables summarize key quantitative data, providing a comparative overview of its binding affinity and functional antagonism.

Table 1: In Vitro Binding Affinity of WAY-100635 at the 5-HT1A Receptor

| Parameter | Species | Radioligand | Tissue/Cell Line | Value | Reference |

| Ki | Rat | [³H]8-OH-DPAT | Hippocampal Membranes | 0.84 nM | [3] |

| Ki | Human | [³H]8-OH-DPAT | Recombinant CHO cells | 0.39 nM | [4][5] |

| IC₅₀ | Rat | [³H]8-OH-DPAT | Hippocampal Membranes | 2.2 nM | |

| IC₅₀ | Rat | [³H]8-OH-DPAT | Hippocampal Membranes | 1.35 nM | |

| pIC₅₀ | Rat | [³H]8-OH-DPAT | Hippocampal Membranes | 8.87 | |

| Kd | Rat | [³H]WAY-100635 | Hippocampal Membranes | 0.10 nM | |

| Kd | Rat | [³H]WAY-100635 | Hippocampal Membranes | 87 ± 4 pM |

Table 2: Functional Antagonist Activity of WAY-100635

| Assay | Species | Agonist | Tissue/System | Parameter | Value | Reference |

| Isolated Ileum | Guinea Pig | 5-Carboxamidotryptamine | Ileum Tissue | pA₂ | 9.71 | |

| Dorsal Raphe Firing | Rat | 8-OH-DPAT | Anesthetized Rat | MED (Antagonism) | 0.003 mg/kg s.c. | |

| Behavioral Syndrome | Rat | 8-OH-DPAT | Conscious Rat | ID₅₀ | 0.01 mg/kg s.c. | |

| Hypothermia | Mouse | 8-OH-DPAT | Conscious Mouse | ID₅₀ | 0.01 mg/kg s.c. | |

| ACTH Elevation | Rat | 8-OH-DPAT | Conscious Rat | MED (Antagonism) | 10 µg/kg |

Note: Ki = Inhibitory constant; IC₅₀ = Half-maximal inhibitory concentration; pIC₅₀ = -log(IC₅₀); Kd = Dissociation constant; pA₂ = A measure of antagonist potency; MED = Minimum effective dose; ID₅₀ = Half-maximal inhibitory dose.

It is important to note that while highly selective for the 5-HT1A receptor, WAY-100635 has been shown to exhibit agonist activity at the dopamine D4 receptor, a factor to consider in the interpretation of experimental results.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for a clear understanding. The following diagrams, generated using the DOT language, illustrate the 5-HT1A receptor signaling cascade and typical experimental workflows involving WAY-100635.

5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor primarily couples to inhibitory G-proteins (Gi/o). Agonist binding initiates a cascade that leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. WAY-100635 acts by competitively binding to the receptor, preventing this agonist-induced signaling.

References

- 1. The selective 5-HT1A antagonist radioligand [3H]WAY 100635 labels both G-protein-coupled and free 5-HT1A receptors in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In the formalin model of tonic nociceptive pain, 8-OH-DPAT produces 5-HT1A receptor-mediated, behaviorally specific analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The 5-HT(1A) receptor agonist 8-OH-DPAT reduces rats' accuracy of attentional performance and enhances impulsive responding in a five-choice serial reaction time task: role of presynaptic 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

WAY-100635: A Comprehensive Technical Guide to its Binding Affinity and Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity and selectivity profile of WAY-100635, a potent and selective silent antagonist of the serotonin 1A (5-HT1A) receptor. This document summarizes key quantitative data, details common experimental methodologies, and visualizes associated signaling pathways and experimental workflows to support research and drug development efforts.

Core Binding Affinity and Selectivity

WAY-100635 is a cornerstone tool in neuroscience research due to its high affinity and remarkable selectivity for the 5-HT1A receptor. It acts as a "silent" antagonist, meaning it binds to the receptor with high affinity without initiating an intrinsic cellular response, effectively blocking the action of endogenous serotonin and other agonists.[1][2] This property makes it an invaluable ligand for in vitro and in vivo studies of the 5-HT1A receptor system.

Quantitative Binding Data

The binding affinity of WAY-100635 is typically characterized by its equilibrium dissociation constant (Ki) or the concentration required to inhibit 50% of a specific radioligand binding (IC50). The following tables summarize the binding profile of WAY-100635 for its primary target, the 5-HT1A receptor, and its selectivity against a panel of other neurotransmitter receptors.

Table 1: Binding Affinity of WAY-100635 for the 5-HT1A Receptor

| Parameter | Value | Species/Tissue | Radioligand Displaced | Reference |

| Ki | 0.39 nM | Rat | [3H]8-OH-DPAT | [3] |

| Ki | 0.84 nM | Rat | - | |

| IC50 | 0.91 nM | Rat | [3H]8-OH-DPAT | |

| IC50 | 1.35 nM | Rat Hippocampus | [3H]8-OH-DPAT | |

| IC50 | 2.2 nM | Rat | - | |

| pIC50 | 8.87 | Rat Hippocampus | [3H]8-OH-DPAT | |

| pA2 | 9.71 | Guinea-Pig Ileum | 5-Carboxamidotryptamine | |

| Kd | 0.10 nM | Rat Brain | [3H]WAY-100635 | |

| Kd | 87 ± 4 pM | Rat Hippocampal Membranes | [3H]WAY-100635 |

Table 2: Selectivity Profile of WAY-100635 for Other Receptors

| Receptor Subtype | Binding Affinity (nM) | Species/Cell Line | Notes | Reference |

| Dopamine D2L | 940 | HEK293 cells | Weak antagonist | |

| Dopamine D3 | 370 | - | - | |

| Dopamine D4.2 | 16 | - | Potent agonist | |

| Dopamine D4.4 | 3.3 | HEK293 cells | Potent agonist | |

| α1-Adrenergic | pIC50 = 6.6 | - | Over 100-fold lower affinity than for 5-HT1A |

WAY-100635 exhibits more than 100-fold selectivity for the 5-HT1A receptor over a wide range of other serotonin receptor subtypes, as well as other major central nervous system receptors, reuptake sites, and ion channels. However, it is noteworthy that WAY-100635 also displays high affinity and potent agonist activity at the dopamine D4 receptor, a factor that should be considered in the interpretation of experimental results.

Experimental Protocols

The binding characteristics of WAY-100635 are primarily determined through radioligand binding assays. Below is a generalized, detailed methodology for conducting such an experiment to determine the affinity of a test compound for the 5-HT1A receptor using [3H]WAY-100635.

Radioligand Binding Assay Protocol

1. Membrane Preparation:

-

Source: Rat hippocampus or cells stably expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells).

-

Homogenization: The tissue or cells are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.

-

Centrifugation: The homogenate is centrifuged at low speed to remove nuclei and large debris. The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Washing: The membrane pellet is resuspended in fresh buffer and centrifuged again to wash away endogenous substances.

-

Final Preparation: The final pellet is resuspended in assay buffer, and the protein concentration is determined using a standard method (e.g., Bradford or BCA assay).

2. Binding Assay:

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, which may be supplemented with other ions or reagents.

-

Reaction Mixture: The assay is performed in tubes or a 96-well plate with a final volume of 250-500 µL. Each reaction contains:

-

A specific concentration of [3H]WAY-100635 (e.g., 0.1-1.0 nM).

-

A range of concentrations of the competing test compound.

-

The prepared membrane homogenate (typically 50-150 µg of protein).

-

-

Nonspecific Binding: A set of reactions is included with a high concentration of a non-radiolabeled 5-HT1A ligand (e.g., 10 µM serotonin or WAY-100635) to determine nonspecific binding.

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

3. Separation of Bound and Free Radioligand:

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

-

Washing: The filters are washed rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.

4. Quantification:

-

Scintillation Counting: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is counted using a liquid scintillation counter.

5. Data Analysis:

-

Specific Binding: Calculated by subtracting the nonspecific binding from the total binding.

-

IC50 Determination: The concentration of the test compound that inhibits 50% of the specific binding of [3H]WAY-100635 is determined by nonlinear regression analysis of the competition curve.

-

Ki Calculation: The IC50 value is converted to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a typical radioligand binding assay.

5-HT1A Receptor Signaling Pathway

Caption: 5-HT1A receptor signaling cascade and the action of WAY-100635.

References

- 1. The silent and selective 5-HT1A antagonist, WAY 100635, produces via an indirect mechanism, a 5-HT2A receptor-mediated behaviour in mice during the day but not at night. Short communication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WAY 100635 maleate | 5-HT1A Receptors | Tocris Bioscience [tocris.com]

- 3. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Pharmacological Profile of WAY-100635 at the Dopamine D4 Receptor

For Researchers, Scientists, and Drug Development Professionals

Initial Premise: This guide addresses the user's interest in WAY-100635 as a dopamine D4 receptor agonist. It is critical to note at the outset that while WAY-100635 exhibits high affinity for the D4 receptor, its functional activity at this site is a subject of conflicting reports in the scientific literature. It is most widely characterized as a potent and selective 5-HT1A receptor antagonist[1][2][3][4]. However, some studies have demonstrated agonist activity at the dopamine D4 receptor, challenging its classification as a "selective" 5-HT1A antagonist[5]. This guide will present the available data for its activity at both receptors to provide a comprehensive pharmacological profile.

Quantitative Data Summary

The binding affinity and functional activity of WAY-100635 have been evaluated at both the dopamine D4 and serotonin 5-HT1A receptors. The following tables summarize the key quantitative data from various studies.

Table 1: WAY-100635 Activity at Dopamine D4 Receptors

| Parameter | Receptor Subtype | Value | Cell Line | Reference |

| Binding Affinity (Ki) | D4.2 | 16 nM | HEK 293 | |

| D4.4 | 3.3 ± 0.6 nM | HEK 293 | ||

| hD4.4 | pKi = 7.42 | CHO | ||

| Dissociation Constant (Kd) | D4.2 | 2.4 nM | HEK 293 | |

| Functional Activity (EC50) | D4.4 | 9.7 ± 2.2 nM | HEK 293 | |

| hD4.4 | pEC50 = 6.63 | CHO | ||

| Intrinsic Efficacy (Emax) | hD4.4 | 19% of dopamine | CHO | |

| Antagonist Potency (pKB) | hD4.4 | 7.09 | CHO |

Table 2: WAY-100635 Activity at Serotonin 5-HT1A Receptors

| Parameter | Receptor Species | Value | Reference |

| Binding Affinity (Ki) | Rat | 0.84 nM | |

| Inhibitory Concentration (IC50) | Rat | 2.2 nM | |

| Rat | pIC50 = 8.87 | ||

| Antagonist Potency (pA2) | Guinea-pig | 9.71 | |

| Antagonist Potency (pKB) | Human | 9.47 |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of common experimental protocols used to characterize the activity of WAY-100635 at the dopamine D4 and 5-HT1A receptors.

1. Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor.

-

Objective: To determine the binding affinity (Ki) and dissociation constant (Kd) of WAY-100635 for dopamine D4 and 5-HT1A receptors.

-

General Protocol:

-

Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized in a cold lysis buffer. The homogenate is then centrifuged to pellet the membranes, which are subsequently washed and resuspended.

-

Assay Incubation: The membrane preparation is incubated in a multi-well plate with a specific radioligand (e.g., [3H]WAY-100635) and varying concentrations of the unlabeled test compound (WAY-100635).

-

Filtration and Washing: The incubation is terminated by rapid filtration through a filter mat, which traps the receptor-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioactivity.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

-

2. Functional Assays (e.g., [35S]GTPγS Binding Assay)

Functional assays are used to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor.

-

Objective: To determine the functional activity (EC50 and Emax) of WAY-100635 at the dopamine D4 receptor.

-

General Protocol:

-

Membrane Preparation: Similar to radioligand binding assays, membranes from cells expressing the D4 receptor are prepared.

-

Assay Incubation: Membranes are incubated with [35S]GTPγS (a non-hydrolyzable GTP analog), GDP, and varying concentrations of the test compound (WAY-100635). Agonist binding to the G-protein coupled receptor facilitates the exchange of GDP for [35S]GTPγS on the Gα subunit.

-

Filtration and Washing: The reaction is stopped by filtration, and unbound [35S]GTPγS is washed away.

-

Scintillation Counting: The amount of [35S]GTPγS bound to the Gα subunit is quantified by scintillation counting.

-

Data Analysis: The data are plotted to generate a dose-response curve, from which the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal response) are determined.

-

Signaling Pathways and Experimental Workflows

Dopamine D4 Receptor Signaling

The dopamine D4 receptor is a member of the D2-like family of G-protein coupled receptors (GPCRs). Its activation by an agonist typically leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of the second messenger cyclic AMP (cAMP). The receptor can also modulate intracellular calcium levels and interact with G-protein-coupled inwardly rectifying potassium (GIRK) channels.

Caption: Agonist activation of the Dopamine D4 receptor.

Radioligand Binding Assay Workflow

The following diagram illustrates the typical workflow for a competitive radioligand binding assay.

Caption: Workflow of a competitive radioligand binding assay.

Contrasting Activity at 5-HT1A Receptors

WAY-100635 is widely recognized and utilized as a silent antagonist at 5-HT1A receptors. This means it binds to the receptor with high affinity but does not elicit a functional response on its own, and it blocks the effects of 5-HT1A agonists.

Caption: Antagonistic action of WAY-100635 at the 5-HT1A receptor.

Conclusion

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. rndsystems.com [rndsystems.com]

- 3. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WAY-100635, a potent and selective 5-hydroxytryptamine1A antagonist, increases serotonergic neuronal activity in behaving cats: comparison with (S)-WAY-100135 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WAY-100635 is a potent dopamine D4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

WAY-100635: A Technical Guide to its Structure, Properties, and Receptor Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-100635 is a potent and selective piperazine derivative widely utilized in neuroscience research. Initially characterized as a silent antagonist of the serotonin 1A (5-HT1A) receptor, subsequent studies have revealed its significant agonist activity at the dopamine D4 receptor. This dual pharmacology makes WAY-100635 a critical tool for dissecting the roles of these two receptor systems in various physiological and pathological processes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of WAY-100635. Detailed experimental protocols for key assays and visualizations of the associated signaling pathways are included to facilitate its application in research and drug development.

Chemical Structure and Properties

WAY-100635, with the IUPAC name N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridyl)cyclohexanecarboxamide, is a synthetic compound belonging to the piperazine class of chemicals.[1] Its structure is fundamental to its high affinity and selectivity for its biological targets.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridyl)cyclohexanecarboxamide[1] |

| CAS Number | 146714-97-8[1] |

| PubChem CID | 5684[1] |

| ChEMBL ID | CHEMBL31354[1] |

| SMILES | COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C(=O)C4CCCCC4 |

| InChI | InChI=1S/C25H34N4O2/c1-31-23-12-6-5-11-22(23)28-18-15-27(16-19-28)17-20-29(24-13-7-8-14-26-24)25(30)21-9-3-2-4-10-21/h5-8,11-14,21H,2-4,9-10,15-20H2,1H3 |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C25H34N4O2 |

| Molar Mass | 422.573 g·mol−1 |

| Form | Solid |

| Purity | ≥98% |

| Solubility | Soluble in water to 25 mM or 50 mM, ≥53.9 mg/mL in DMSO, and ≥51.2 mg/mL in EtOH. |

| Storage | Desiccate at room temperature. Solutions are unstable and should be prepared fresh. |

Note: The maleate salt of WAY-100635 is also commonly used and has a molecular weight of 538.64 g/mol and the formula C25H34N4O2.C4H4O4.

Pharmacological Properties

WAY-100635 exhibits a complex pharmacological profile, acting as a potent antagonist at 5-HT1A receptors and a potent agonist at D4 receptors.

Quantitative Pharmacological Data

| Target | Action | Species | Assay Type | Value |

| 5-HT1A Receptor | Antagonist | Rat | Radioligand Binding (IC50) | 1.35 nM |

| 5-HT1A Receptor | Antagonist | Rat | Radioligand Binding (Ki) | 0.84 nM |

| 5-HT1A Receptor | Antagonist | - | Radioligand Binding (pIC50) | 8.87 |

| Dopamine D4 Receptor | Agonist | Human | Functional Assay (EC50) | 9.7 nM |

| Dopamine D4.2 Receptor | Agonist | Human | Radioligand Binding (Ki) | 16 nM |

| Dopamine D2L Receptor | - | Human | Radioligand Binding (Ki) | 940 nM |

| Dopamine D3 Receptor | - | Human | Radioligand Binding (Ki) | 370 nM |

| α1-Adrenergic Receptor | - | - | Radioligand Binding (pIC50) | 6.6 |

Signaling Pathways

WAY-100635 modulates distinct intracellular signaling cascades through its interaction with 5-HT1A and D4 receptors.

5-HT1A Receptor Antagonism

As a silent antagonist, WAY-100635 blocks the constitutive and agonist-induced signaling of the 5-HT1A receptor. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. Agonist binding to the 5-HT1A receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By blocking this action, WAY-100635 can prevent the downstream effects of 5-HT1A receptor activation.

Dopamine D4 Receptor Agonism

WAY-100635 acts as an agonist at the dopamine D4 receptor, which is also a Gi/o-coupled GPCR. Activation of the D4 receptor by WAY-100635 mimics the effect of dopamine, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This can influence various downstream signaling pathways, including those involved in neuronal excitability and gene expression.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the pharmacological properties of WAY-100635. Specific details may need to be optimized for individual laboratory conditions and reagent sources.

Radioligand Binding Assay for 5-HT1A Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity (Ki) of WAY-100635 for the 5-HT1A receptor using a radiolabeled ligand such as [3H]8-OH-DPAT.

Materials:

-

WAY-100635

-

[3H]8-OH-DPAT (radioligand)

-

Rat hippocampal membranes (or other tissue/cell preparation expressing 5-HT1A receptors)

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.1% ascorbic acid, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding control (e.g., 10 µM serotonin)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of WAY-100635 in binding buffer.

-

In a 96-well plate, add in the following order:

-

Binding buffer

-

WAY-100635 dilution or non-specific binding control

-

[3H]8-OH-DPAT at a concentration near its Kd

-

Rat hippocampal membranes

-

-

Incubate the plate at room temperature for 60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and vortex.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of WAY-100635 from a competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay for D4 Receptor Agonism

This protocol outlines a method to assess the agonist activity of WAY-100635 at the D4 receptor by measuring its effect on forskolin-stimulated cAMP accumulation in cells expressing the human D4 receptor.

Materials:

-

WAY-100635

-

HEK293 cells stably expressing the human dopamine D4 receptor

-

Cell culture medium

-

Forskolin

-

cAMP assay kit (e.g., HTRF, ELISA)

-

Phosphodiesterase inhibitor (e.g., IBMX)

Procedure:

-

Plate the D4 receptor-expressing cells in a 96-well plate and grow to confluency.

-

On the day of the assay, replace the culture medium with serum-free medium containing a phosphodiesterase inhibitor and incubate for 30 minutes.

-

Prepare serial dilutions of WAY-100635.

-

Add the WAY-100635 dilutions to the cells.

-

Stimulate the cells with a fixed concentration of forskolin (to induce cAMP production).

-

Incubate for 30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels according to the instructions of the cAMP assay kit.

-

Generate a dose-response curve for the inhibition of forskolin-stimulated cAMP accumulation by WAY-100635.

-

Calculate the EC50 value for WAY-100635.

Conclusion

WAY-100635 is a valuable pharmacological tool with a well-defined chemical structure and a dual-action profile as a potent 5-HT1A receptor antagonist and a D4 receptor agonist. Its high affinity and selectivity for these targets have made it instrumental in advancing our understanding of the serotonergic and dopaminergic systems. The data and protocols presented in this guide are intended to support researchers in the effective application of WAY-100635 in their studies, ultimately contributing to the development of novel therapeutics for neurological and psychiatric disorders.

References

In Vitro Characterization of WAY-100635: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological characterization of WAY-100635, a potent and selective 5-HT1A receptor antagonist. The document outlines its binding affinity, functional activity, and selectivity profile, supported by detailed experimental protocols and visual representations of key biological pathways and workflows.

Core Pharmacological Profile

WAY-100635, chemically known as N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridinyl)cyclohexanecarboxamide, is a widely utilized research tool for studying the 5-HT1A receptor system.[1][2] It is recognized as a "silent" antagonist, meaning it exhibits high affinity for the receptor without eliciting an intrinsic agonist response.[2]

Binding Affinity and Selectivity

WAY-100635 demonstrates high affinity for the 5-HT1A receptor, as determined by various radioligand binding assays.[1][3] The compound's affinity is typically in the sub-nanomolar to low nanomolar range. While highly selective for the 5-HT1A receptor, it is important to note that WAY-100635 also exhibits significant affinity for the dopamine D4 receptor, where it acts as an agonist. This off-target activity should be considered when interpreting experimental results.

Table 1: Binding Affinity of WAY-100635 for the 5-HT1A Receptor

| Parameter | Value | Species/Tissue | Radioligand | Reference |

| pIC50 | 8.87 | Rat Hippocampal Membranes | [3H]8-OH-DPAT | |

| IC50 | 1.35 nM | Rat Hippocampus | [3H]8-OH-DPAT | |

| IC50 | 0.91 nM | - | - | |

| Ki | 0.39 nM | - | - | |

| Kd | 0.37 ± 0.051 nM | Rat Hippocampal Membranes | [3H]WAY-100635 | |

| Kd | 0.10 nM | Rat Brain Membranes | [3H]WAY-100635 | |

| Kd | 87 ± 4 pM | Rat Hippocampal Membranes | [3H]WAY-100635 |

Table 2: Selectivity Profile of WAY-100635

| Receptor | Binding Affinity (pIC50 or Ki) | Species/Tissue | Notes | Reference |

| 5-HT1A | 8.9 (pIC50) | - | - | |

| α1-adrenergic | 6.6 (pIC50) | - | >100-fold selectivity for 5-HT1A | |

| Dopamine D2L | 940 nM (Ki) | HEK 293 cells | - | |

| Dopamine D3 | 370 nM (Ki) | HEK 293 cells | - | |

| Dopamine D4.2 | 16 nM (Ki) | HEK 293 cells | Potent agonist activity | |

| Dopamine D4.4 | 3.3 nM (Ki) | HEK 293 cells | Potent agonist activity |

Functional Activity

In functional assays, WAY-100635 acts as a potent antagonist at the 5-HT1A receptor, effectively blocking the effects of 5-HT1A agonists. It does not exhibit any agonist or partial agonist activity at this receptor.

Table 3: Functional Activity of WAY-100635 at the 5-HT1A Receptor

| Assay | Parameter | Value | Species/Tissue | Effect | Reference |

| Isolated Guinea-pig Ileum | pA2 | 9.71 | Guinea-pig | Antagonist of 5-carboxamidotryptamine | |

| Dorsal Raphe Neuronal Firing | - | - | Anesthetized Rat | Blocks inhibitory action of 8-OH-DPAT | |

| GTPγS Binding | - | - | - | Competitive antagonist |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to characterize WAY-100635.

Radioligand Binding Assay with [3H]WAY-100635

This protocol outlines a standard saturation binding experiment to determine the affinity (Kd) and density (Bmax) of 5-HT1A receptors using [3H]WAY-100635.

Materials:

-

Tissue Preparation: Rat hippocampus or other brain region of interest, or cells expressing the 5-HT1A receptor.

-

Buffers:

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

-

-

Radioligand: [3H]WAY-100635.

-

Non-specific Binding Control: 10 µM Serotonin (5-HT) or another suitable 5-HT1A ligand.

-

Scintillation Cocktail.

-

Glass Fiber Filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).

-

Filtration Apparatus.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation:

-

Homogenize the tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the pellet by resuspending in fresh homogenization buffer and repeating the centrifugation step.

-

Resuspend the final pellet in assay buffer to a desired protein concentration (determined by a protein assay like the Bradford or BCA method).

-

-

Binding Assay:

-

Set up assay tubes in triplicate for total binding, non-specific binding, and a range of [3H]WAY-100635 concentrations (e.g., 0.01 nM to 5 nM).

-

For total binding, add assay buffer, membrane preparation (typically 50-200 µg of protein), and the desired concentration of [3H]WAY-100635.

-

For non-specific binding, add assay buffer, membrane preparation, the desired concentration of [3H]WAY-100635, and 10 µM 5-HT.

-

The final assay volume is typically 250-500 µL.

-

Incubate the tubes at 25°C for 60 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each tube through the pre-soaked glass fiber filters using a vacuum filtration apparatus.

-

Wash the filters rapidly with ice-cold assay buffer (e.g., 3 x 4 mL) to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

-

Count the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

-

Analyze the specific binding data using non-linear regression analysis (e.g., using software like GraphPad Prism) to determine the Kd and Bmax values.

-

GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the 5-HT1A receptor. As an antagonist, WAY-100635 will block the stimulation of [35S]GTPγS binding by a 5-HT1A agonist.

Materials:

-

Membrane Preparation: As described in the radioligand binding assay protocol.

-

Buffers:

-

Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl2, 100 mM NaCl, 1 mM EDTA, pH 7.4.

-

-

Reagents:

-

[35S]GTPγS (typically 0.05-0.1 nM).

-

GDP (10-30 µM).

-

5-HT1A agonist (e.g., 8-OH-DPAT).

-

WAY-100635.

-

-

Scintillation Cocktail, Glass Fiber Filters, Filtration Apparatus, and Scintillation Counter.

Procedure:

-

Assay Setup:

-

Prepare assay tubes containing assay buffer, GDP, and the membrane preparation.

-

For basal binding, add vehicle.

-

To determine agonist stimulation, add a range of concentrations of the 5-HT1A agonist.

-

To determine the antagonist effect of WAY-100635, pre-incubate the membranes with various concentrations of WAY-100635 before adding a fixed concentration of the agonist.

-

-

Initiation and Incubation:

-

Initiate the binding reaction by adding [35S]GTPγS to all tubes.

-

Incubate at 30°C for 60 minutes.

-

-

Termination and Measurement:

-

Terminate the assay by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percent stimulation of [35S]GTPγS binding by the agonist above basal levels.

-

For antagonist studies, plot the agonist-stimulated binding as a function of WAY-100635 concentration to determine its IC50. The Schild analysis can be used to determine the pA2 value.

-

Signaling Pathways and Experimental Workflows

5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. Activation of the 5-HT1A receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The dissociated Gβγ subunits can also modulate the activity of other effectors, such as G-protein-gated inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels. WAY-100635, as a silent antagonist, binds to the receptor but does not initiate this signaling cascade; instead, it prevents agonists from binding and activating the receptor.

Caption: 5-HT1A Receptor Signaling Pathway.

Experimental Workflow for In Vitro Characterization

The following diagram illustrates a typical workflow for the in vitro characterization of a compound like WAY-100635 at the 5-HT1A receptor.

Caption: In Vitro Characterization Workflow.

Conclusion

WAY-100635 is a high-affinity, selective, and silent antagonist of the 5-HT1A receptor, making it an invaluable tool for pharmacological research. Its in vitro characterization through radioligand binding and functional assays confirms its potent and specific interaction with the 5-HT1A receptor. Researchers should, however, remain mindful of its agonist activity at the dopamine D4 receptor when designing experiments and interpreting data. The protocols and information provided in this guide serve as a comprehensive resource for the continued investigation of the 5-HT1A receptor system using WAY-100635.

References

- 1. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

WAY-100635: A Technical Guide for Studying Serotonergic Pathways

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of WAY-100635, a pivotal pharmacological tool for investigating the serotonergic system. This document details its core mechanism of action, binding profile, and functional effects, and offers detailed protocols for its application in key experimental paradigms.

Core Concepts: Mechanism of Action and Binding Profile

WAY-100635 is a potent and selective antagonist of the serotonin 1A (5-HT1A) receptor.[1] It acts as a "silent" antagonist, meaning it has no intrinsic agonist activity, making it a valuable tool for probing the physiological and behavioral roles of 5-HT1A receptors.[1] However, a critical consideration for researchers is its significant agonist activity at the dopamine D4 receptor, a finding that challenges its use as a completely selective 5-HT1A antagonist.

Binding Affinity and Selectivity

The binding characteristics of WAY-100635 have been extensively studied across various receptor subtypes. The following tables summarize key quantitative data from radioligand binding assays.

Table 1: Binding Affinity of WAY-100635 for 5-HT1A Receptors

| Parameter | Species | Tissue/Cell Line | Radioligand | Value |

| IC50 | Rat | Hippocampus | [3H]8-OH-DPAT | 1.35 nM[1] |

| pIC50 | Rat | Hippocampal Membranes | [3H]8-OH-DPAT | 8.87 |

| Ki | Rat | 5-HT1A Receptors | 0.84 nM | |

| Kd | Rat | Hippocampal Membranes | [3H]WAY-100635 | 0.37 ± 0.051 nM |

Table 2: Selectivity Profile of WAY-100635

| Receptor Subtype | Species/Cell Line | Binding Affinity (Ki or IC50) | Fold Selectivity vs. 5-HT1A |

| Dopamine D2L | HEK 293 Cells | 940 nM | >1000-fold |

| Dopamine D3 | HEK 293 Cells | 370 nM | >400-fold |

| Dopamine D4.2 | HEK 293 Cells | 16 nM | ~19-fold |

| α1-adrenergic | pIC50 = 6.6 | >100-fold | |

| Other 5-HT subtypes | >100-fold[1] |

Note: The significant affinity for the D4 receptor should be considered when designing and interpreting experiments.

Functional Activity

WAY-100635 exhibits distinct functional activities at 5-HT1A and dopamine D4 receptors.

Table 3: Functional Activity of WAY-100635

| Receptor | Functional Effect | Assay | Key Findings |

| 5-HT1A | Silent Antagonist | Electrophysiology (Dorsal Raphe) | Blocks 8-OH-DPAT-induced inhibition of neuronal firing with no intrinsic effect.[1] |

| Behavioral Models | Antagonizes 8-OH-DPAT-induced behavioral syndrome. | ||

| Dopamine D4 | Agonist | cAMP Accumulation Assays | Potent agonist activity. |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing WAY-100635.

Radioligand Binding Assay ([3H]WAY-100635)

This protocol outlines the procedure for determining the binding of [3H]WAY-100635 to 5-HT1A receptors in brain tissue.

Protocol 1: [3H]WAY-100635 Radioligand Binding Assay

| Step | Procedure |

| 1. Tissue Preparation | Homogenize brain tissue (e.g., hippocampus) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and centrifugation. |

| 2. Incubation | Resuspend the final membrane pellet in assay buffer. In a 96-well plate, combine the membrane suspension, [3H]WAY-100635 (at various concentrations for saturation assays, or a single concentration for competition assays), and either buffer (for total binding) or a high concentration of a competing ligand (e.g., unlabeled WAY-100635 or 8-OH-DPAT) for non-specific binding. Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium. |

| 3. Separation | Terminate the incubation by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand. |

| 4. Quantification | Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter. |

| 5. Data Analysis | Calculate specific binding by subtracting non-specific binding from total binding. For saturation assays, determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) by non-linear regression analysis of the specific binding data. For competition assays, determine the half-maximal inhibitory concentration (IC50) and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation. |

In Vivo Electrophysiology in the Dorsal Raphe Nucleus

This protocol describes the recording of serotonergic neuron activity in the dorsal raphe nucleus (DRN) and the effect of WAY-100635.

Protocol 2: In Vivo Electrophysiology

| Step | Procedure |

| 1. Animal Preparation | Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame. Drill a small hole in the skull over the DRN using stereotaxic coordinates (e.g., relative to bregma). |

| 2. Electrode Placement | Slowly lower a recording microelectrode into the DRN. Identify serotonergic neurons based on their characteristic slow, regular firing rate and long-duration action potentials. |

| 3. Baseline Recording | Record the spontaneous firing rate of a single neuron for a stable baseline period. |

| 4. Drug Administration | Administer WAY-100635 systemically (e.g., intravenously or intraperitoneally) or locally via a microinjection cannula. To test its antagonist properties, administer a 5-HT1A agonist (e.g., 8-OH-DPAT) following WAY-100635. |

| 5. Data Acquisition and Analysis | Continuously record the neuronal firing rate before, during, and after drug administration. Analyze the data to determine changes in firing rate, expressed as spikes per second or as a percentage of the baseline firing rate. |

In Vivo Microdialysis for Serotonin

This protocol details the measurement of extracellular serotonin levels in a specific brain region (e.g., prefrontal cortex or hippocampus) following administration of WAY-100635.

Protocol 3: In Vivo Microdialysis

| Step | Procedure |

| 1. Probe Implantation | Anesthetize the animal and stereotaxically implant a microdialysis probe into the brain region of interest. Allow the animal to recover from surgery. |

| 2. Perfusion | On the day of the experiment, connect the microdialysis probe to a syringe pump and perfuse it with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min). |

| 3. Baseline Collection | Collect several baseline dialysate samples to establish a stable baseline of extracellular serotonin levels. |

| 4. Drug Administration | Administer WAY-100635 (e.g., subcutaneously or intraperitoneally). |

| 5. Sample Collection | Continue to collect dialysate samples at regular intervals (e.g., every 10-20 minutes) for a defined period after drug administration. |

| 6. Neurochemical Analysis | Analyze the concentration of serotonin in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED). |

| 7. Data Analysis | Express the serotonin concentrations as a percentage of the baseline levels and analyze the time course of the effect of WAY-100635. |

Behavioral Assays

WAY-100635 has been evaluated in various behavioral models. Below are protocols for two commonly used tests.

Protocol 4: Elevated Plus-Maze (EPM) Test

| Step | Procedure |

| 1. Apparatus | A plus-shaped maze raised above the floor, with two open arms and two enclosed arms. |

| 2. Acclimation | Allow the animal (e.g., mouse or rat) to acclimate to the testing room for at least 30-60 minutes before the test. |

| 3. Drug Administration | Administer WAY-100635 at a specific time point before the test (e.g., 30 minutes). |

| 4. Test Procedure | Place the animal in the center of the maze, facing an open arm. Allow the animal to explore the maze for a fixed period (e.g., 5 minutes). |

| 5. Data Collection | Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system. |

| 6. Data Analysis | Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters is indicative of an anxiolytic-like effect. |

Protocol 5: Forced Swim Test (FST)

| Step | Procedure |

| 1. Apparatus | A cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom. |

| 2. Pre-test Session (optional) | On the day before the test, place the animal in the water for a short period (e.g., 15 minutes) as a pre-exposure. |

| 3. Drug Administration | Administer WAY-100635 at a specific time point before the test session. |

| 4. Test Session | Place the animal in the water for a fixed period (e.g., 6 minutes). |

| 5. Data Collection | Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors. |

| 6. Data Analysis | A decrease in immobility time is indicative of an antidepressant-like effect. |

Positron Emission Tomography (PET) Imaging

[11C]WAY-100635 is a widely used radioligand for imaging 5-HT1A receptors in the human brain.

Protocol 6: [11C]WAY-100635 PET Imaging in Humans

| Step | Procedure |

| 1. Subject Preparation | Subjects should be in a resting state in a quiet, dimly lit room. An intravenous line is inserted for radioligand injection and, if required, for arterial blood sampling. |

| 2. Radioligand Injection | A bolus of [11C]WAY-100635 is injected intravenously. |

| 3. PET Scan Acquisition | Dynamic PET scanning is initiated simultaneously with the radioligand injection and continues for a specific duration (e.g., 90-120 minutes). |

| 4. Arterial Blood Sampling (optional but recommended) | If a full quantitative analysis is desired, arterial blood samples are collected throughout the scan to measure the concentration of the radioligand in plasma and its metabolites. |

| 5. Image Reconstruction and Analysis | The PET data are reconstructed into a series of images over time. Regions of interest (ROIs) are drawn on the images, often with the aid of a co-registered MRI scan. |

| 6. Kinetic Modeling | The time-activity curves for each ROI are analyzed using pharmacokinetic models to estimate the binding potential (BP), which is a measure of receptor density and affinity. The cerebellum is often used as a reference region due to its low density of 5-HT1A receptors. |

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of WAY-100635.

Caption: Simplified 5-HT1A receptor signaling pathway and the antagonistic action of WAY-100635.

Caption: Workflow for a [3H]WAY-100635 radioligand binding assay.

Caption: Experimental workflow for in vivo microdialysis with WAY-100635.

Caption: Logical relationship for interpreting the dual effects of WAY-100635.

References

The Antagonistic Precision of WAY-100635 on Dorsal Raphe Neuron Firing: A Technical Guide

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the effects of WAY-100635 on the firing of dorsal raphe neurons. WAY-100635 is a potent and selective antagonist of the serotonin 1A (5-HT1A) receptor, a key player in the regulation of serotonergic neuronal activity. This document summarizes key quantitative data, details experimental methodologies from seminal studies, and provides visual representations of the underlying signaling pathways and experimental workflows.

Core Mechanism of Action

WAY-100635 acts as a silent antagonist at 5-HT1A receptors.[1] In the dorsal raphe nucleus (DRN), these receptors function as inhibitory autoreceptors on serotonergic neurons.[2][3] Activation of these autoreceptors, typically by serotonin (5-HT), leads to a decrease in the firing rate of these neurons. WAY-100635 blocks this inhibitory effect, thereby disinhibiting the neuron and leading to an increase in its firing rate.[4] It has been shown to potently antagonize the inhibitory effects of 5-HT1A agonists, such as 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), on dorsal raphe neuronal firing.[5]

Quantitative Data Summary

The following tables summarize the quantitative effects of WAY-100635 on dorsal raphe neuron firing and related physiological responses as documented in key studies.

| Parameter | Value | Species | Experimental Model | Reference |

| pIC50 for [3H]8-OH-DPAT displacement | 8.87 | Rat | Hippocampal membranes | |

| Apparent pA2 value | 9.71 (at 0.3 nM) | Guinea-pig | Isolated ileum (antagonism of 5-carboxamidotryptamine) | |

| Minimum Effective Dose (antagonism of 8-OH-DPAT-induced behavioral syndrome) | 0.003 mg/kg s.c. | Rat | In vivo behavioral assessment | |

| ID50 (antagonism of 8-OH-DPAT-induced behavioral syndrome) | 0.01 mg/kg s.c. | Rat | In vivo behavioral assessment | |

| ID50 (blockade of 8-OH-DPAT-induced hypothermia) | 0.01 mg/kg s.c. | Mouse, Rat | In vivo physiological assessment | |

| Dose for complete blockade of 8-OH-DPAT action on neuronal firing | 0.1 mg/kg i.v. | Cat | In vivo electrophysiology | |

| Dose that did not alter conventional indices of anxiety | 5.6 nmol (intra-DRN injection) | Rat | Elevated Plus Maze |

Table 1: Potency and Efficacy of WAY-100635

| WAY-100635 Dose (i.v.) | Effect on Dorsal Raphe Neuronal Activity | Species | Reference |

| 0.025-0.5 mg/kg | Significantly increased neuronal activity during wakefulness | Cat | |

| 0.1 mg/kg | Completely blocked the inhibitory action of 8-OH-DPAT | Cat |

Table 2: In Vivo Electrophysiological Effects of WAY-100635 on Dorsal Raphe Neurons

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are synthesized protocols for key experiments investigating the effects of WAY-100635.

In Vivo Extracellular Single-Unit Recording in Anesthetized Rats

This protocol is a composite based on standard electrophysiological procedures described in the literature.

-

Animal Preparation: Male Sprague-Dawley rats are anesthetized, typically with chloral hydrate or a similar anesthetic. The animal is then placed in a stereotaxic frame. Body temperature is maintained at 37°C.

-

Surgical Procedure: A burr hole is drilled in the skull overlying the dorsal raphe nucleus. The dura mater is carefully removed.

-

Electrode Placement: A single-barrel glass micropipette, filled with a conductive solution (e.g., 2M NaCl), is lowered into the dorsal raphe nucleus at stereotaxically defined coordinates.

-

Neuronal Identification: Serotonergic neurons are identified based on their characteristic slow and regular firing pattern (typically 0.5-2.5 Hz) and long-duration, positive-going action potentials.

-

Drug Administration: A stable baseline firing rate is recorded for several minutes. WAY-100635 or a 5-HT1A agonist like 8-OH-DPAT is then administered, typically via a lateral tail vein (i.v.) or subcutaneously (s.c.).

-

Data Acquisition and Analysis: The neuronal firing rate is recorded continuously before, during, and after drug administration. The change in firing rate from baseline is calculated and analyzed.

In Vitro Whole-Cell Patch-Clamp Recording in Brain Slices

This protocol is based on methodologies for slice electrophysiology of dorsal raphe neurons.

-

Slice Preparation: Rodents (mice or rats) are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (ACSF). Coronal slices containing the dorsal raphe nucleus are prepared using a vibratome.

-

Incubation: Slices are allowed to recover in oxygenated ACSF at room temperature for at least one hour before recording.

-

Recording: A single slice is transferred to a recording chamber and continuously perfused with oxygenated ACSF. Neurons are visualized using infrared differential interference contrast (IR-DIC) microscopy. Whole-cell patch-clamp recordings are made from identified dorsal raphe neurons using borosilicate glass pipettes filled with an appropriate internal solution.

-

Drug Application: WAY-100635 and other pharmacological agents are applied to the slice via the perfusion system.

-

Data Acquisition and Analysis: Changes in membrane potential, firing rate, and postsynaptic currents are recorded and analyzed to determine the drug's effect on neuronal excitability and synaptic transmission.

Mandatory Visualizations

Signaling Pathway of WAY-100635 Action

Caption: Signaling cascade of 5-HT1A autoreceptor and WAY-100635.

Experimental Workflow for In Vivo Electrophysiology

Caption: Workflow for in vivo dorsal raphe electrophysiology.

Logical Relationship of WAY-100635 and 5-HT1A Agonists

Caption: Interaction of WAY-100635 and 5-HT1A agonists.

References

- 1. Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activation of 5-HT1A Autoreceptors in the Dorsal Raphe Nucleus Reduces the Behavioral Consequences of Social Defeat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of 5‐HT1A receptor‐mediated transmission in dorsal raphe serotonin neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WAY-100635, a potent and selective 5-hydroxytryptamine1A antagonist, increases serotonergic neuronal activity in behaving cats: comparison with (S)-WAY-100135 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to WAY-100635 and its Major Metabolite WAY-100634

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-100635 is a widely utilized research tool, initially characterized as a potent and selective "silent" antagonist for the serotonin 1A (5-HT1A) receptor. Subsequent investigations, however, revealed its significant activity as a potent full agonist at the dopamine D4 receptor. This dual pharmacology necessitates a comprehensive understanding for the accurate interpretation of experimental results. This guide provides an in-depth analysis of WAY-100635 and its primary active metabolite, WAY-100634, which also exhibits potent dopaminergic activity. We present a compilation of quantitative binding and functional data, detailed experimental methodologies, and visual representations of the relevant signaling pathways and metabolic processes to serve as a critical resource for the scientific community.

Introduction

WAY-100635, a piperazine derivative, has been instrumental in elucidating the physiological and pathological roles of the 5-HT1A receptor since its development.[1][2] Its high affinity and selectivity for the 5-HT1A receptor over other serotonin receptor subtypes and various other central nervous system targets made it an invaluable pharmacological probe.[3] However, the discovery of its potent agonism at the dopamine D4 receptor has added a layer of complexity to its pharmacological profile, requiring a re-evaluation of previous studies that assumed its singular mechanism of action.[4]

The primary metabolite of WAY-100635, WAY-100634, is formed through the cleavage of the cyclohexanecarbonyl moiety.[5] Notably, WAY-100634 retains significant pharmacological activity, particularly as a potent agonist at the dopamine D4 receptor. This guide will dissect the pharmacological and metabolic characteristics of both compounds, providing a clear and detailed overview for researchers.

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities and functional potencies of WAY-100635 and WAY-100634 at their primary targets and key off-target receptors.

Table 1: Binding Affinity (Ki, Kd, IC50) of WAY-100635 and WAY-100634 at Various Receptors

| Compound | Receptor | Species | Assay Type | Value (nM) | Reference |

| WAY-100635 | 5-HT1A | Rat | [3H]8-OH-DPAT Displacement | 1.35 (IC50) | |

| 5-HT1A | Rat | [3H]WAY-100635 Saturation | 0.37 (Kd) | ||

| 5-HT1A | Human | - | 0.39 (Ki), 0.91 (IC50) | ||

| Dopamine D4.2 | Human | [3H]WAY-100635 Saturation | 2.4 (Kd) | ||

| Dopamine D4.4 | Human | Radioligand Binding | 3.3 (Ki) | ||

| Dopamine D2L | Human | Radioligand Binding | 420 (Ki) | ||

| Dopamine D3 | Human | Radioligand Binding | 370 | ||

| α1-Adrenergic | - | - | ~251 (from pIC50 of 6.6) | ||

| WAY-100634 | 5-HT1A | Monkey/Human | Inferred from PET studies | High Affinity | |

| Dopamine D4.4 | Human | - | - | - |

Table 2: Functional Activity (EC50, pA2) of WAY-100635 and WAY-100634

| Compound | Receptor | Species | Assay Type | Value | Reference |

| WAY-100635 | 5-HT1A | Guinea Pig | 5-CT Antagonism (Ileum) | 9.71 (pA2) | |

| 5-HT1A | Human | 8-OH-DPAT Antagonism (Microphysiometer) | 2.3 nM (IC50) | ||

| Dopamine D4.4 | Human | cAMP Inhibition | 9.7 nM (EC50) - Full Agonist | ||

| WAY-100634 | Dopamine D4.4 | Human | cAMP Inhibition | 0.65 nM (EC50) - Nearly Full Agonist |

Signaling Pathways

WAY-100635 and its metabolite interact with G-protein coupled receptors (GPCRs) to elicit their effects. The primary signaling cascades for the 5-HT1A and Dopamine D4 receptors are depicted below.

Metabolism

The primary metabolic transformation of WAY-100635 to WAY-100634 involves N-dealkylation, specifically the removal of the cyclohexanecarbonyl group. While the specific cytochrome P450 (CYP) isoenzymes responsible for this conversion are not definitively established in the literature, this metabolic step is a crucial determinant of the in vivo pharmacological profile.

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize WAY-100635 and WAY-100634.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki, Kd) of WAY-100635 and WAY-100634 for target receptors.

General Protocol Outline:

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat hippocampus for 5-HT1A) or cultured cells expressing the receptor of interest in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer.

-

Determine protein concentration (e.g., Bradford or BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, combine the membrane preparation, a radiolabeled ligand (e.g., [3H]WAY-100635 or [3H]8-OH-DPAT for 5-HT1A), and varying concentrations of the unlabeled test compound (WAY-100635 or WAY-100634).

-

To determine non-specific binding, a high concentration of a known ligand is added to a set of wells.

-

Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioactivity.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine IC50 values, which can then be converted to Ki values using the Cheng-Prusoff equation. For saturation binding experiments, Kd and Bmax values are determined.

-

Functional Assays (cAMP Inhibition)

Objective: To determine the functional activity (EC50, intrinsic activity) of WAY-100635 and WAY-100634 at Gi/o-coupled receptors (e.g., Dopamine D4).

General Protocol Outline:

-

Cell Culture:

-

Culture cells stably expressing the receptor of interest (e.g., CHO or HEK293 cells with the human Dopamine D4 receptor).

-

Plate the cells in a suitable format (e.g., 96-well plate) and allow them to adhere.

-

-

Assay Procedure:

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with varying concentrations of the test compound (WAY-100635 or WAY-100634).

-

Stimulate adenylyl cyclase with forskolin.

-

Incubate for a defined period to allow for cAMP production.

-

-

cAMP Measurement:

-

Lyse the cells to release intracellular cAMP.

-

Measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based).

-

-

Data Analysis:

-

Generate concentration-response curves and fit the data using non-linear regression to determine EC50 and Emax values.

-

In Vivo Electrophysiology (Dorsal Raphe Nucleus Recording)

Objective: To assess the in vivo antagonist activity of WAY-100635 at 5-HT1A autoreceptors.

General Protocol Outline:

-

Animal Preparation:

-

Anesthetize a rat and place it in a stereotaxic frame.

-

Perform a craniotomy to expose the brain region containing the dorsal raphe nucleus.

-

-

Electrode Placement and Recording:

-

Lower a recording microelectrode into the dorsal raphe nucleus to record the spontaneous firing of serotonergic neurons.

-

-

Drug Administration:

-

Administer a 5-HT1A agonist (e.g., 8-OH-DPAT) to inhibit neuronal firing.

-

Subsequently, administer WAY-100635 to determine its ability to block the agonist-induced inhibition.

-

-

Data Analysis:

-

Analyze the firing rate of the neurons before and after drug administration to quantify the antagonist effect of WAY-100635.

-

Discussion and Conclusion

WAY-100635 remains a valuable tool for neuropharmacological research, but its dual activity as a potent 5-HT1A antagonist and a potent dopamine D4 agonist must be carefully considered in experimental design and data interpretation. Its major metabolite, WAY-100634, further contributes to the in vivo pharmacological profile, primarily through its potent agonism at the dopamine D4 receptor.

This guide has provided a comprehensive overview of the quantitative pharmacology, signaling mechanisms, metabolism, and key experimental methodologies for both WAY-100635 and WAY-100634. The structured tables and visual diagrams are intended to facilitate a clearer understanding of these complex compounds. Researchers employing WAY-100635 should be mindful of its off-target effects and consider using appropriate controls or alternative, more selective 5-HT1A antagonists when investigating purely serotonergic mechanisms. The detailed information presented herein should aid in the design of more robust experiments and the accurate interpretation of their outcomes.

References

- 1. The role of 5-HT(1A) receptors in the locomotor-suppressant effects of LSD: WAY-100635 studies of 8-OH-DPAT, DOI and LSD in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WAY-100635 is a potent dopamine D4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of the radioactive metabolites of the 5-HT1A receptor radioligand, [O-methyl-11C]WAY-100635, in monkey and human plasma by HPLC: comparison of the behaviour of an identified radioactive metabolite with parent radioligand in monkey using PET - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for [3H]WAY-100635 Radioligand Binding Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-100635 is a potent and selective antagonist for the serotonin 1A (5-HT1A) receptor, a G-protein coupled receptor implicated in various neurological and psychiatric disorders such as anxiety and depression. The tritiated form, [3H]WAY-100635, is a widely used radioligand for in vitro characterization of the 5-HT1A receptor. Its high affinity and selectivity make it an invaluable tool for receptor binding assays, which are fundamental in drug discovery for screening and characterizing novel compounds targeting the 5-HT1A receptor. This document provides a detailed protocol for conducting a [3H]WAY-100635 radioligand binding assay, including data presentation and a workflow diagram.

Data Presentation

The following tables summarize the quantitative data for [3H]WAY-100635 binding to the 5-HT1A receptor, providing key values for assay design and data interpretation.

Table 1: Binding Affinity of WAY-100635 for the 5-HT1A Receptor

| Parameter | Value | Species | Notes |

| pIC50 | 8.87 | Rat | Displacement of [3H]8-OH-DPAT from hippocampal membranes.[1] |

| IC50 | 0.91 nM | - | Potent and selective 5-HT1A receptor antagonist.[2] |

| IC50 | 2.2 nM | Rat | Silent antagonist of 5-HT1A receptors. |

| Ki | 0.39 nM | - | Potent and selective 5-HT1A receptor antagonist.[2] |

| Ki | 0.84 nM | Rat | Silent antagonist of 5-HT1A receptors. |

| pA2 | 9.71 | Guinea-pig | Apparent pA2 value in isolated ileum. |

Table 2: Saturation Binding Parameters of [3H]WAY-100635

| Parameter | Value | Species | Tissue/Cell Line | Notes |

| Kd | 0.10 nM | Rat | Brain membranes | Homogeneous population of sites. |

| Kd | 0.37 ± 0.051 nM | Rat | Hippocampal membranes | Single class of recognition site. |

| Bmax | 312 ± 12 fmol/mg protein | Rat | Hippocampal membranes | - |

Experimental Workflow

The following diagram illustrates the key steps in the [3H]WAY-100635 radioligand binding assay.

Caption: Experimental workflow for the [3H]WAY-100635 radioligand binding assay.

Experimental Protocols

This section provides a detailed methodology for performing a [3H]WAY-100635 radioligand binding assay.

Materials and Reagents

-

Cell Membranes: Membranes prepared from cells stably expressing the human or rat 5-HT1A receptor (e.g., HEK293, CHO cells) or from brain tissue known to be rich in 5-HT1A receptors (e.g., hippocampus, cerebral cortex).

-

Radioligand: [3H]WAY-100635.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4. Some protocols may include divalent cations like MgCl2, but note that these can affect binding affinity.

-

Non-specific Binding Control: A high concentration of a non-labeled 5-HT1A ligand (e.g., 10 µM 5-HT or 10 µM WAY-100635).

-

Test Compounds: Unlabeled compounds for competition assays, dissolved in an appropriate solvent (e.g., DMSO).

-

Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/B or GF/C), pre-soaked in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filters.

-

Scintillation Fluid: A suitable cocktail for detecting tritium.

-

Scintillation Counter: A liquid scintillation counter to measure radioactivity.

Membrane Preparation

-

Homogenization: Homogenize cultured cells or dissected brain tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

-

Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.

-

Pelleting Membranes: Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g for 20-30 minutes at 4°C) to pellet the cell membranes.

-

Washing: Resuspend the membrane pellet in fresh, ice-cold lysis buffer and repeat the high-speed centrifugation step to wash the membranes.

-

Final Resuspension and Storage: Resuspend the final membrane pellet in a suitable buffer, determine the protein concentration (e.g., using a BCA or Bradford assay), and store aliquots at -80°C until use.

Radioligand Binding Assay Protocol

This protocol is for a competitive binding assay in a 96-well format.

-

Prepare Reagents:

-

Dilute the prepared cell membranes in assay buffer to the desired final concentration (typically 5-20 µg of protein per well).

-

Prepare serial dilutions of the test compounds in assay buffer.

-

Prepare the [3H]WAY-100635 solution in assay buffer at a concentration that is typically near its Kd value (e.g., 0.2-0.5 nM).

-

Prepare the non-specific binding control solution.

-

-

Assay Setup: To each well of a 96-well plate, add the following components in the specified order for a final volume of 250 µL:

-

Total Binding Wells: 50 µL of assay buffer, 50 µL of [3H]WAY-100635 solution, and 150 µL of the diluted membrane preparation.

-

Non-specific Binding Wells: 50 µL of the non-specific binding control solution, 50 µL of [3H]WAY-100635 solution, and 150 µL of the diluted membrane preparation.

-

Test Compound Wells: 50 µL of the test compound dilution, 50 µL of [3H]WAY-100635 solution, and 150 µL of the diluted membrane preparation.

-

-

Incubation:

-

Incubate the plate at room temperature or 37°C for a sufficient time to reach equilibrium (e.g., 30-60 minutes). The plate can be gently agitated during incubation.

-

-

Filtration and Washing:

-

Rapidly terminate the incubation by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

-

Immediately wash the filters multiple times (e.g., 3-4 times) with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

-

Radioactivity Measurement:

-

Dry the filters completely.

-

Place the dried filters into scintillation vials or a filter plate, add scintillation fluid, and allow them to equilibrate.

-

Measure the radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM) in each filter using a liquid scintillation counter.

-

Data Analysis

-

Calculate Specific Binding:

-

Specific Binding = Total Binding - Non-specific Binding.

-

-

Generate Competition Curves:

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

-

Determine IC50:

-